molecular formula C23H27N5O3 B10933949 6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933949
M. Wt: 421.5 g/mol
InChI Key: HZXFQTFGBZMUCL-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can be performed, especially on the phenyl and pyrazolopyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of pyrazolopyridine derivatives with biological targets.

    Medicine: This compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[2-(2-morpholin-4-ylethoxy)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N5O3/c1-27-22-18(15-24-27)17(14-20(25-22)16-6-7-16)23(29)26-19-4-2-3-5-21(19)31-13-10-28-8-11-30-12-9-28/h2-5,14-16H,6-13H2,1H3,(H,26,29)

InChI Key

HZXFQTFGBZMUCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4OCCN5CCOCC5

Origin of Product

United States

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